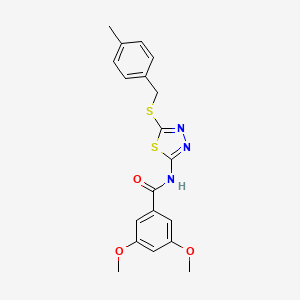
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridinone core substituted with benzyloxy and piperazine moieties, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure can be formed through cyclization reactions.
Introduction of the Benzyloxy Group: This step involves the substitution of a hydrogen atom on the pyridinone ring with a benzyloxy group, often using benzyl alcohol and a suitable catalyst.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with the intermediate compound.
Final Functionalization: The methoxyphenyl group is introduced through acylation or similar reactions to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, it may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development, particularly in targeting neurological or psychiatric disorders.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one would depend on its specific biological target. Generally, compounds with similar structures may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
- 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
Uniqueness
The presence of the methoxy group in 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one may confer unique electronic and steric properties, potentially enhancing its binding affinity and selectivity for certain biological targets compared to its analogs.
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-phenylmethoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-20-9-7-19(8-10-20)26-11-13-27(14-12-26)24(29)21-15-22(28)23(16-25-21)31-17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUNLIIBEIVMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B2671916.png)

![4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2671921.png)
![N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2671922.png)
![N-(2,3-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2671923.png)

![2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2671927.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]butanamide](/img/structure/B2671928.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B2671932.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2671934.png)

